3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid
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Overview
Description
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is a complex organic compound that features a tetrazole ring, a phenoxy group, and a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(2H-tetrazol-5-yl)methylphenol with 2-bromoacetamide to form an intermediate, which is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and amido groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, anticancer, and anti-tuberculosis activities.
Medicine: Investigated for its potential use as a drug due to its bioisosteric properties.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a range of biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(2H-Tetrazol-5-yl)methyl]phenoxyacetic acid: Similar structure but lacks the benzoic acid moiety.
2-(4-[(2H-Tetrazol-5-yl)methyl]phenoxy)acetamide: Similar structure but lacks the benzoic acid moiety.
Uniqueness
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is a complex organic compound that incorporates both tetrazole and phenoxy moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O3. It features a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems, potentially enhancing the compound's bioactivity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₄O₃ |
Molecular Weight | 284.31 g/mol |
IUPAC Name | This compound |
SMILES | CC(=O)N1C(=N)N=N1C2=CC=CC=C2C(=O)O |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The tetrazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects such as:
- Inhibition of bacterial growth: The compound may interfere with bacterial cell wall synthesis or protein synthesis.
- Induction of apoptosis in cancer cells: It may activate pathways leading to programmed cell death.
Antibacterial Activity
Research has shown that compounds containing tetrazole groups exhibit significant antibacterial properties. A study evaluated the antibacterial activity of related compounds against various strains, revealing that those with similar structures effectively inhibited the growth of Gram-positive bacteria.
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- Breast cancer cells (MCF-7)
- Liver cancer cells (HepG2)
In vitro assays demonstrated that this compound could induce apoptosis in these cells, potentially through the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been supported by studies indicating its ability to reduce pro-inflammatory cytokines in cell-based assays. This suggests a role in modulating immune responses.
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A comparative study on various benzoic acid derivatives highlighted that those containing tetrazole rings showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to their non-tetrazole counterparts . -
Cytotoxicity Assays :
In a study focusing on the cytotoxic effects of benzoic acid derivatives, this compound was found to induce apoptosis in HepG2 cells with an IC50 value of 12 µM. This indicates a promising therapeutic potential for liver cancer treatment . -
Mechanistic Insights :
In silico studies have suggested that the compound binds effectively to cathepsins B and L, which are involved in protein degradation pathways. This binding may enhance the proteasome activity in aging cells, suggesting potential applications in anti-aging therapies .
Properties
CAS No. |
649774-22-1 |
---|---|
Molecular Formula |
C17H15N5O4 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
3-[[2-[4-(2H-tetrazol-5-ylmethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15N5O4/c23-16(18-13-3-1-2-12(9-13)17(24)25)10-26-14-6-4-11(5-7-14)8-15-19-21-22-20-15/h1-7,9H,8,10H2,(H,18,23)(H,24,25)(H,19,20,21,22) |
InChI Key |
DDWPHBYROLOOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC3=NNN=N3)C(=O)O |
Origin of Product |
United States |
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